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Abstract
Pocapavir (formerly known as SCH 48973 and V-073) is a potent, orally bioavailable antiviral

compound that acts as a capsid inhibitor of enteroviruses, a genus of the Picornaviridae family.

This family includes poliovirus, coxsackieviruses, echoviruses, and other clinically significant

human pathogens. Pocapavir exerts its antiviral effect by binding to a hydrophobic pocket in the

viral capsid protein VP1, thereby stabilizing the capsid and preventing the conformational

changes necessary for viral uncoating and the release of viral RNA into the host cell. This

document provides a comprehensive technical overview of the discovery, mechanism of action,

preclinical and clinical development of Pocapavir, and introduces its deuterated analog,

Pocapavir-d3, which serves as a valuable tool in pharmacokinetic studies.

Discovery and Synthesis
The development of Pocapavir originated from research at Schering-Plough aimed at

identifying broad-spectrum antipicornaviral agents. The discovery process involved the

systematic modification of earlier lead compounds.
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Developmental Lineage
The journey to Pocapavir began with the exploration of various chemical scaffolds. An early

lead compound, SCH 38057, a phenoxylimidiazole salt, showed inhibitory activity against

several enteroviruses and rhinoviruses. Subsequent structural modifications led to the

synthesis of more potent compounds. A key breakthrough was the development of SCH 47802,

which contains a 1,4-oxymethylbenzene linker between two о-chloro-p-methoxyphenol

moieties and demonstrated a significant increase in potency. Further optimization of the

substituting groups on the second о-chloro-p-methoxyphenol fragment culminated in the

synthesis of Pocapavir (SCH 48973).

Synthesis of Pocapavir
The synthesis of Pocapavir is a two-step process. While detailed proprietary synthesis

protocols are not publicly available, the general scheme involves the coupling of two

substituted phenol fragments via a central linker.

Pocapavir-d3 is the deuterium-labeled version of Pocapavir. Stable heavy isotopes, such as

deuterium (²H or D), are incorporated into drug molecules primarily for use as internal

standards in quantitative bioanalysis during drug development. The inclusion of deuterium

atoms results in a molecule with a higher mass, which can be readily distinguished from the

unlabeled drug in mass spectrometry assays, allowing for precise quantification in biological

matrices. Deuteration can also sometimes alter the metabolic profile of a drug, potentially

improving its pharmacokinetic properties, though its primary use in the context of Pocapavir-d3
is as a tracer.

Mechanism of Action: Capsid Inhibition
Pocapavir is a member of a class of antiviral agents known as capsid inhibitors. Its mechanism

of action is targeted at the early stages of the enterovirus replication cycle.

Upon entry into the host cell, the enterovirus capsid must undergo conformational changes to

release its RNA genome into the cytoplasm. Pocapavir binds to a hydrophobic pocket within

the viral capsid protein VP1. This binding stabilizes the virion, preventing the necessary

conformational rearrangements for uncoating.[1][2] Consequently, the viral RNA remains

trapped within the capsid, and the infection is aborted.
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Pocapavir's mechanism of action, inhibiting viral uncoating.

Preclinical and Clinical Data
Pocapavir has demonstrated potent antiviral activity in both preclinical studies and clinical trials.

In Vitro Efficacy
Pocapavir has shown broad and potent activity against a wide range of enteroviruses.

Virus Cell Line IC50 (µg/mL) Reference(s)

Poliovirus Type 2 HeLa 0.08 [3]

Coxsackievirus A9 HeLa 0.09 [3]

Echovirus Type 4 HeLa 0.11 [3]

Echovirus Type 6 HeLa 0.03 [3]

Echovirus Type 11 HeLa 0.02 [3]

154 Clinical Isolates HeLa 0.9 (mean) [3]

In Vivo Efficacy (Murine Model)
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In a murine model of poliovirus infection, Pocapavir demonstrated significant efficacy in

increasing survival rates.

Pocapavir Dose (mg/kg) Outcome Reference(s)

3, 10, and 20
Increased survival in infected

mice
[3]

Human Clinical Trial (Oral Poliovirus Vaccine Challenge)
A randomized, blinded, placebo-controlled study was conducted to evaluate the therapeutic

efficacy, safety, and pharmacokinetics of orally administered Pocapavir in healthy adult

volunteers challenged with monovalent oral poliovirus type 1 vaccine (mOPV1).[4]

Parameter
Pocapavir
(n=93)

Placebo (n=48) P-value Reference(s)

Median Time to

Virus Negativity

(days)

10 13 0.0019 [4]

Median Time to

Virus Negativity

(days, excluding

resistant virus)

5.5 13 <0.0001 [4]

Treatment with Pocapavir was found to be safe and significantly accelerated the clearance of

the virus.[4] However, the emergence of resistant virus was observed in the clinical setting.[4]

Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the in vitro antiviral activity of a compound.

Principle: This assay measures the ability of a compound to protect cells from the destructive

(cytopathic) effects of a virus. In the absence of an effective antiviral, the virus will replicate and

cause cell death. In the presence of an effective antiviral, the cells are protected and remain
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viable. Cell viability can be quantified using various methods, such as staining with crystal violet

or using metabolic indicators like MTS or ATP-based assays.

General Protocol:

Cell Seeding: A monolayer of a susceptible cell line (e.g., HeLa or RD cells) is seeded into a

96-well plate.

Compound Dilution: The test compound (Pocapavir) is serially diluted to various

concentrations.

Infection and Treatment: The cell monolayers are infected with a known titer of the target

enterovirus and simultaneously treated with the different concentrations of the compound.

Control wells include cells only (no virus, no compound), cells with virus only (no compound),

and cells with compound only (no virus, to test for cytotoxicity).

Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE

in the untreated, infected wells (typically 2-5 days).

Quantification of Cell Viability: The extent of CPE is quantified. For example, with a crystal

violet assay, the remaining adherent (viable) cells are stained, and the dye is then

solubilized. The optical density is read on a plate reader, which is proportional to the number

of viable cells.

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound

that inhibits CPE by 50%, is calculated from the dose-response curve.
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Generalized workflow for a CPE inhibition assay.
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Human Oral Poliovirus Vaccine Challenge Model
This clinical trial model is designed to assess the in vivo efficacy of antiviral agents against

poliovirus in a controlled setting.

Protocol Summary (EudraCT 2011-004804-38):

Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent.

[4]

Virus Challenge: Subjects are administered a dose of monovalent oral poliovirus type 1

vaccine (mOPV1).[4]

Treatment Administration: After a set period to allow for infection to establish, subjects are

randomized to receive either Pocapavir or a placebo.[4]

Sample Collection: Stool samples are collected regularly from each participant to monitor

viral shedding.

Viral Load Quantification: The amount of poliovirus in the stool samples is quantified using

cell culture-based assays to determine the viral titer.

Endpoint Analysis: The primary endpoint is the time to cessation of viral shedding (virus

negativity in stool).[4] Safety and pharmacokinetic parameters are also assessed.

Resistance Monitoring: Viral isolates are sequenced to monitor for the emergence of drug-

resistant mutations.

Conclusion
Pocapavir is a promising capsid-inhibiting antiviral agent with potent activity against a broad

range of enteroviruses, including the clinically significant poliovirus. Its mechanism of action,

which involves the stabilization of the viral capsid to prevent uncoating, is well-characterized.

Preclinical and clinical studies have demonstrated its efficacy in reducing viral load and

accelerating viral clearance. The development of Pocapavir-d3 as a stable isotope-labeled

internal standard is crucial for robust pharmacokinetic analysis in ongoing and future drug

development efforts. While the emergence of resistance is a consideration, Pocapavir remains
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an important candidate for the treatment of severe enterovirus infections and may play a role in

global poliovirus eradication strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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